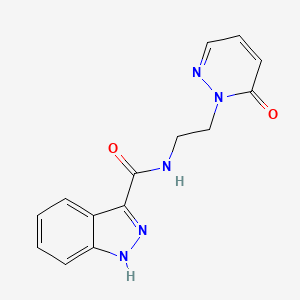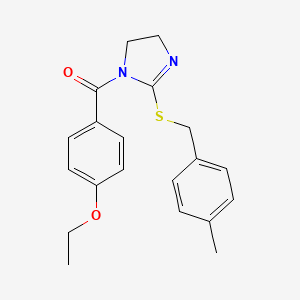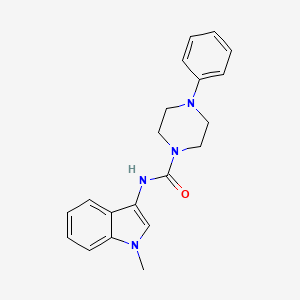![molecular formula C23H27N3O2 B2440099 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 912903-93-6](/img/structure/B2440099.png)
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one” is a chemical with the molecular formula C16H24N4O . It is also known as "4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane" .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.393 . Other properties such as boiling point, density, and pKa are not directly available from the search results.Scientific Research Applications
Molecular Structure and Hydrogen Bond Formation
The molecular structure of compounds related to 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one has been explored in the context of crystallography and hydrogen bond formation. For instance, studies on dabigatran etexilate tetrahydrate reveal insights into how benzene and pyridine rings form dihedral angles with the benzimidazole mean plane, emphasizing the compound's complex molecular geometry and intramolecular N—H⋯O hydrogen bond presence (Hong-qiang Liu et al., 2012).
Anticancer Potential and Molecular Docking Studies
The anticancer potential of benzimidazole derivatives, including those structurally related to the query compound, has been investigated. A study involving palladium(II) and platinum(II) complexes with benzimidazole ligands elaborates on their molecular structures, vibrational frequencies, and cytotoxicity, highlighting their potential as anticancer compounds (N. T. A. Ghani & A. Mansour, 2011). Furthermore, molecular docking studies of benzimidazole derivatives as EGFR inhibitors provide insights into their mechanism behind anti-cancer properties, offering a detailed understanding of their interaction with cancer cell lines and potential for anti-cancer activity (A. Karayel, 2021).
Polyimide Synthesis and Properties
In materials science, the synthesis and properties of novel polyimides derived from compounds related to 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one have been studied, focusing on thermal and thermooxidative stability. These investigations provide valuable information on the applicability of such compounds in creating materials with exceptional thermal stability and potential applications in various industrial sectors (Shujiang Zhang et al., 2005).
(H+,K+)-ATPase Inhibition for Antisecretory Applications
Research into (H+,K+)-ATPase inhibiting properties of benzimidazole derivatives, including those structurally similar to the query compound, has led to discoveries in antisecretory inhibitors. These compounds show potential for treating conditions requiring (H+,K+)-ATPase inhibition, further underscoring the versatility and potential therapeutic applications of benzimidazole derivatives (B. Kohl et al., 1992).
properties
IUPAC Name |
4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-17-9-11-19(12-10-17)26-16-18(15-22(26)27)23-24-20-7-5-6-8-21(20)25(23)13-14-28-4-2/h5-12,18H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNNJSIUYAOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

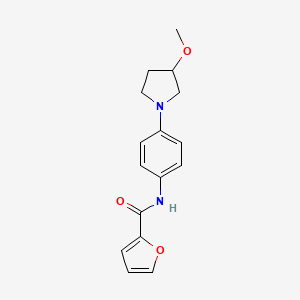
![1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
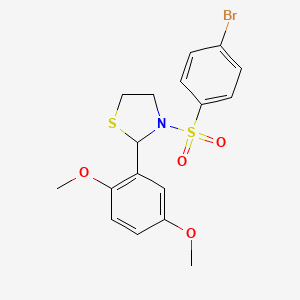
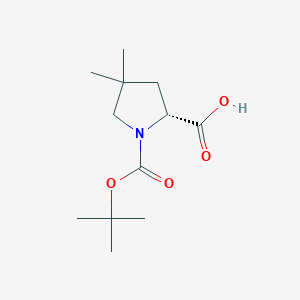
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)

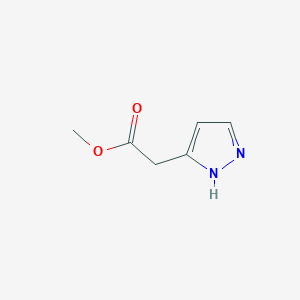
![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
